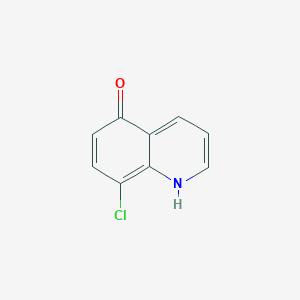

8-クロロキノリン-5-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloroquinolin-5-ol, also known as Cloxyquin, is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa . It is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents .

Synthesis Analysis

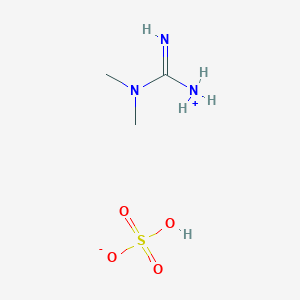

The synthesis of 8-Chloroquinolin-5-ol has been investigated through various methods. One approach involves the esterification of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another method involves the preparation of 5-chloro-8-hydroxyquinoline from raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .

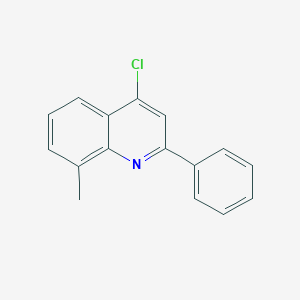

Molecular Structure Analysis

The molecular formula of 8-Chloroquinolin-5-ol is C9H6ClNO . The molecular weight is 179.60 g/mol . The structure of 8-Chloroquinolin-5-ol can be viewed using Java or Javascript .

Chemical Reactions Analysis

The interaction of 8-Chloroquinolin-5-ol with other molecules has been studied. The plots of F0/F versus cloxyquin concentrations were perfectly fitted with a linear model of the Stern–Volmer equation (r2 > 0.99), suggesting a single mechanism involved in the BSA–cloxyquin interaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloroquinolin-5-ol include a molecular weight of 179.60 g/mol , a boiling point of 348.7±22.0 °C , and a density of 1.412±0.06 g/cm3 . The compound has a pKa of 8.25±0.40 .

科学的研究の応用

カリウムチャネルの活性化

クロキシキンは、2つの細孔ドメインカリウムチャネルTRESKの活性化因子です . TRESKは2つの細孔ドメインカリウムチャネルであり、機能喪失変異はオーラを伴う典型的な片頭痛と関連付けられています . TRESKの発現パターンと神経興奮性における役割から、TRESKは有望な治療標的となっています .

片頭痛の予防薬

クロキシキンをTRESKの活性化因子として使用するという戦略は、新しい片頭痛予防薬に開発できる可能性のある新規な化学シリーズを特定することを目的とした、より大きな化合物ライブラリーのスクリーニングに使用されます .

有機分子のエステル化

クロキシキンは、有機分子のエステル化による化学修飾のための重要なプロセスを提供します . さまざまな方法の中で、シュテグリック条件は最も簡単で穏やかな経路を提供しました .

5-クロロキノリン-8-イル-ベンゾエートの合成

さまざまなアシル化対応物による5-クロロ-8-ヒドロキシキノリンのO-アシル化が調査されています . N,N'-ジシクロヘキシルカルボジイミド(DCC)の存在下でN,N-ジメチルピリジン-4-アミン(DMAP)は、シュテグリックエステル化反応を適用して5-クロロキノリン-8-イル-ベンゾエートを合成するための、妥当な合成アプローチを示しました .

抗酸化用途

5-クロロ-8-ヒドロキシキノリンとそのさまざまな置換基を持つ誘導体は、2,2-ジフェニル-1-ピクリルヒドラジル(DPPH)法による抗酸化活性が調査されました . その調査結果から、誘導体は、抗酸化剤としてさらに開発される可能性のある差し迫った候補であることが明らかになりました

作用機序

Target of Action

8-Chloroquinolin-5-ol, also known as Cloxyquin, primarily targets the two-pore domain potassium channel TRESK . This channel plays a crucial role in neuronal excitability, and its dysfunction has been linked to conditions such as migraine with aura .

Mode of Action

Cloxyquin acts as an activator of the TRESK channel . It has been shown to increase the outward current in whole cell patch electrophysiology experiments, suggesting that it enhances the activity of the TRESK channel .

Biochemical Pathways

The activation of the TRESK channel by Cloxyquin can influence neuronal excitability, potentially affecting various biochemical pathways related to neuronal signaling . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cloxyquin is limited. It is known that when applied topically, the absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

The activation of the TRESK channel by Cloxyquin can modulate neuronal excitability . This modulation can potentially alleviate conditions related to abnormal neuronal excitability, such as migraines .

Action Environment

The efficacy and stability of Cloxyquin can be influenced by various environmental factors. For instance, the extent of absorption can be affected by the condition of the skin where the compound is applied . .

実験室実験の利点と制限

The main advantage of using 8-chloroquinolin-5-ol in laboratory experiments is that it is relatively easy to obtain and synthesize. In addition, it has been shown to possess a wide range of biological activities, making it a useful tool for studying the pharmacological properties of various drugs. However, 8-chloroquinolin-5-ol may be toxic at high concentrations and may interact with certain drugs, so caution should be used when handling it.

将来の方向性

The potential applications of 8-chloroquinolin-5-ol are numerous and include its use as an anti-inflammatory agent, a potential cancer treatment, and for the treatment of malaria. In addition, 8-chloroquinolin-5-ol may be useful as an antimicrobial agent, as an inhibitor of various enzymes, and as a tool for studying the pharmacological properties of various drugs. Further research is needed to better understand the mechanisms of action of 8-chloroquinolin-5-ol and to explore its potential applications.

合成法

8-Chloroquinolin-5-ol can be synthesized from the reaction of 5-hydroxyquinoline and thionyl chloride, followed by a reaction with an aqueous solution of sodium hydroxide. The reaction of 5-hydroxyquinoline with thionyl chloride yields 8-chloroquinolin-5-ol and hydrogen chloride. The reaction of the 8-chloroquinolin-5-ol with an aqueous solution of sodium hydroxide yields sodium 8-chloroquinolin-5-olate. The reaction of sodium 8-chloroquinolin-5-olate with an aqueous solution of sodium hydroxide yields 8-chloroquinolin-5-ol.

Safety and Hazards

8-Chloroquinolin-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

8-chloroquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBUFQPQHITMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576300 |

Source

|

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16026-85-0 |

Source

|

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)

![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)